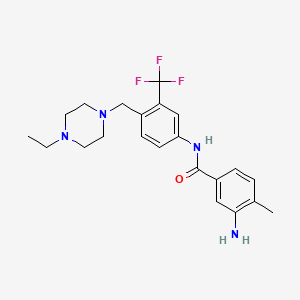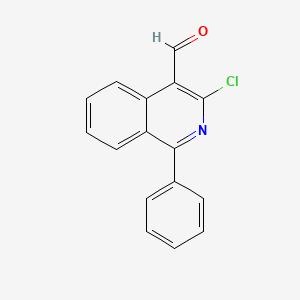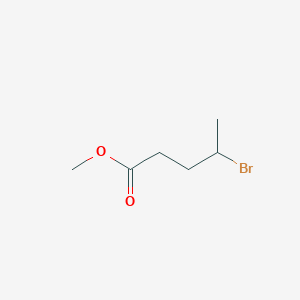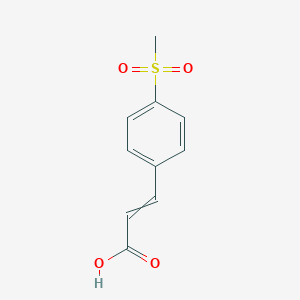
3-(4-(Methylsulfonyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-(Methylsulfonyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)acrylic acid typically involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-methanesulfonylbenzaldehyde, malonic acid, and a base such as sodium ethoxide.
Conditions: The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 3-(4-(Methylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 3-(4-Methanesulfonyl-phenyl)-propionic acid.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
3-(4-(Methylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound can inhibit the production of prostaglandins by blocking the activity of COX enzymes, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methanesulfonyl)phenyl)ethanone
- 4-(Methanesulfonyl)phenyl)propionic acid
Comparison:
- Uniqueness: 3-(4-(Methylsulfonyl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs.
- Applications: While similar compounds may also exhibit anti-inflammatory properties, the specific structure of this compound allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C10H10O4S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |
InChIキー |
UDUXYCSLRYYQNS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

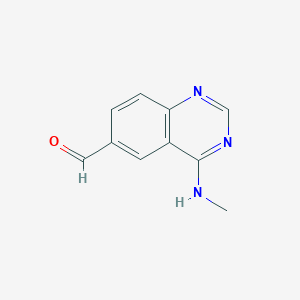
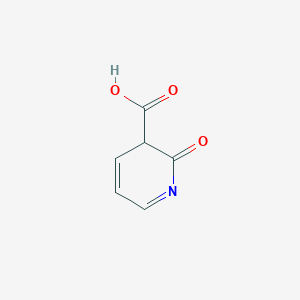
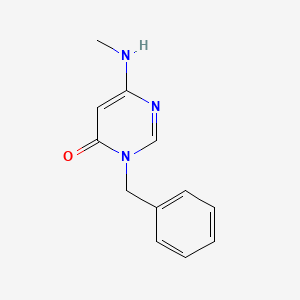
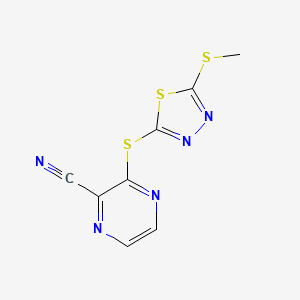
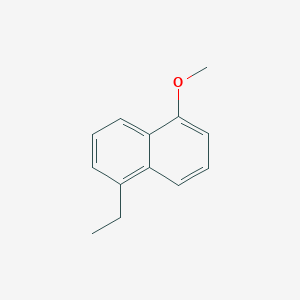
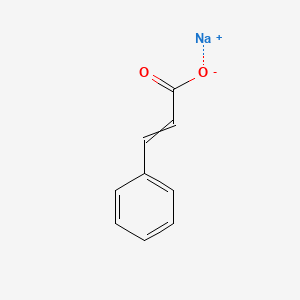
![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)
